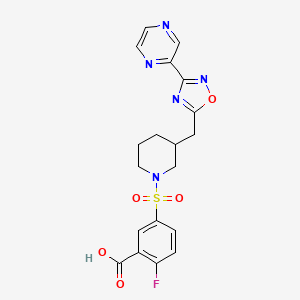
2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C19H18FN5O5S and its molecular weight is 447.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid is a complex compound that incorporates several pharmacologically relevant moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure features:
- A fluoro group that may enhance lipophilicity.
- A piperidine ring contributing to its central nervous system activity.
- A sulfonamide moiety known for antibacterial properties.
- An oxadiazole ring which is often associated with bioactive compounds.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole and piperidine rings exhibit significant antibacterial properties. In particular, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate moderate to strong antibacterial activity, making them potential candidates for antibiotic development .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through various in vitro assays. It has been shown to induce apoptosis in cancer cell lines, likely due to its ability to interact with specific cellular pathways involved in cell proliferation and survival. The incorporation of the pyrazin moiety is thought to enhance its anticancer efficacy by targeting multiple signaling pathways .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease , which are relevant in treating conditions such as Alzheimer's disease and urinary tract infections, respectively. The enzyme inhibition studies indicate that the compound may be effective in modulating neurotransmitter levels and managing bacterial infections .
Case Studies
- Study on Antibacterial Activity :
- Anticancer Evaluation :
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
2-fluoro-5-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O5S/c20-15-4-3-13(9-14(15)19(26)27)31(28,29)25-7-1-2-12(11-25)8-17-23-18(24-30-17)16-10-21-5-6-22-16/h3-6,9-10,12H,1-2,7-8,11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBVXOAAHVWFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














